Crystal Symmetry & SHG Activity
Single-crystal X-ray diffraction analysis demonstrates that potassium p-nitrophenolate monohydrate (PPNP) crystallizes in the monoclinic centrosymmetric space group P21/c, which renders it incapable of exhibiting second-order nonlinear optical (NLO) activity. In contrast, sodium p-nitrophenolate dihydrate (SPNP) crystallizes in the orthorhombic non-centrosymmetric space group Ima2, and lithium p-nitrophenolate trihydrate (LPNP) crystallizes in the monoclinic non-centrosymmetric space group Pa. The Kurtz powder technique confirmed that SPNP and LPNP exhibit relative SHG efficiencies of approximately 5× and 9.25× that of potassium dihydrogen phosphate (KDP) respectively, whereas PPNP shows zero SHG response [1]. This binary distinction arises from the lower electronegativity of potassium (0.82) compared to sodium (0.93) and lithium (0.98), which reduces electron delocalization and favors centrosymmetric packing [1].
| Evidence Dimension | Crystal space group and relative SHG efficiency (vs. KDP standard) |
|---|---|
| Target Compound Data | PPNP: monoclinic, centrosymmetric P21/c; SHG efficiency = 0 (inactive) |
| Comparator Or Baseline | SPNP: orthorhombic, non-centrosymmetric Ima2, SHG = 5× KDP; LPNP: monoclinic, non-centrosymmetric Pa, SHG = 9.25× KDP |
| Quantified Difference | PPNP SHG activity is nil; SPNP and LPNP are 5× and 9.25× KDP respectively |
| Conditions | Single-crystal XRD (Enraf Nonius CAD-4 diffractometer, Cu Kα radiation λ = 1.54060 Å); Kurtz powder SHG test (Nd:YAG laser) |
Why This Matters
For procurement in nonlinear optical device fabrication, potassium p-nitrophenolate is functionally excluded; sodium or lithium analogs must be selected, making this a binary selection criterion.
- [1] Thangaraj, M.; Ravi, G.; Mahalingam, T. Alkali P-Nitrophenolates for Short Wavelength Laser Generation. International Journal of Science and Engineering Applications 2014, Special Issue NCRTAM, 43-44. View Source
